molecular formula C18H20N6O B12247734 4-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]-3-methylpyridine

4-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]-3-methylpyridine

Cat. No.: B12247734
M. Wt: 336.4 g/mol
InChI Key: SVGIAXSJGNGSMV-UHFFFAOYSA-N
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Description

4-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]-3-methylpyridine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazolopyridazine core fused with a pyrrolidine ring and a methylpyridine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.

Preparation Methods

The synthesis of 4-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]-3-methylpyridine involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the cyclization of a hydrazine derivative with an ortho ester to form the triazolopyridazine core. This is followed by the introduction of the pyrrolidine ring through a nucleophilic substitution reaction. The final step involves the attachment of the methylpyridine moiety via an etherification reaction. Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

4-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrrolidine moieties, using reagents such as alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .

Scientific Research Applications

4-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]-3-methylpyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with various receptors, modulating their signaling pathways and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]-3-methylpyridine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

IUPAC Name

3-cyclopropyl-6-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H20N6O/c1-12-10-19-8-6-15(12)25-14-7-9-23(11-14)17-5-4-16-20-21-18(13-2-3-13)24(16)22-17/h4-6,8,10,13-14H,2-3,7,9,11H2,1H3

InChI Key

SVGIAXSJGNGSMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=NN4C(=NN=C4C5CC5)C=C3

Origin of Product

United States

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